molecular formula C13H14N2S B11588040 7-ethyl-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole

7-ethyl-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole

Cat. No.: B11588040
M. Wt: 230.33 g/mol
InChI Key: YMDWRSGBOHZOIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields various thiazole derivatives . The structures of the newly synthesized compounds are elucidated based on elemental analysis, spectral data, and alternative synthetic routes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiazole derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 7-ethyl-2,4-dimethyl-4H-[1,3]thiazolo[5,4-b]indole involves its interaction with specific molecular targets and pathways. Thiazole derivatives can act as inhibitors of various enzymes, such as poly (ADP-ribose) polymerase-1, and can interfere with the aggregation of human platelets . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Properties

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

7-ethyl-2,4-dimethyl-[1,3]thiazolo[5,4-b]indole

InChI

InChI=1S/C13H14N2S/c1-4-9-5-6-11-10(7-9)12-13(15(11)3)16-8(2)14-12/h5-7H,4H2,1-3H3

InChI Key

YMDWRSGBOHZOIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C3=C2N=C(S3)C)C

Origin of Product

United States

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